Monoamine Transporter Inhibition Profile: 3-FMC vs. Mephedrone and 4-MEC Differentiation
3-FMC exhibits a distinct monoamine transporter inhibition profile compared to other designer cathinones. In a head-to-head comparison using HEK 293 cells expressing human monoamine transporters, 3-FMC was characterized as a potent NE and DA uptake inhibitor, whereas methedrone was a more potent 5-HT than DA transporter inhibitor, and 4-MEC equipotently inhibited all three monoamine transporters [1]. All cathinones tested were potent NE uptake inhibitors (IC50 values in the low micromolar to submicromolar range), but they differed substantially in their DA vs. 5-HT transporter inhibition profiles [2].
| Evidence Dimension | Monoamine transporter inhibition selectivity |
|---|---|
| Target Compound Data | 3-FMC: Potent NE and DA uptake inhibitor; also releases DA similar to N-ethylamphetamine and methamphetamine |
| Comparator Or Baseline | Methedrone: more potent 5-HT than DA transporter inhibitor; 4-MEC: equipotent inhibition of all three monoamine transporters |
| Quantified Difference | Qualitative difference in transporter selectivity profile; 3-FMC shows preferential NE/DA inhibition, methedrone shows preferential 5-HT inhibition, 4-MEC shows non-selective inhibition |
| Conditions | HEK 293 cells expressing human NET, DAT, and SERT; uptake inhibition assays |
Why This Matters
This distinct transporter selectivity profile confirms that 3-FMC cannot be substituted with methedrone or 4-MEC for receptor binding studies or pharmacological reference purposes.
- [1] Simmler LD, Rickli A, Hoener MC, Liechti ME. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. 2014;79:152-160. (Data for 3-FMC, methedrone, and 4-MEC from the same experimental series). View Source
- [2] Simmler LD, Rickli A, Hoener MC, Liechti ME. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. 2014;79:152-160. (Abstract and results summary). View Source
